2-Chloro-4-iodo-1-(trifluoromethyl)benzene

Lipophilicity ADME Drug Design

2-Chloro-4-iodo-1-(trifluoromethyl)benzene (CAS 1206599-46-3) is a highly functionalized aromatic halide building block featuring chlorine at C2, iodine at C4, and a trifluoromethyl group at C1 on the benzene ring. With a molecular weight of 306.45 g·mol⁻¹ and the formula C₇H₃ClF₃I, it is typically supplied as a colorless to pale yellow liquid with a purity of ≥95% to ≥98%.

Molecular Formula C7H3ClF3I
Molecular Weight 306.45 g/mol
CAS No. 1206599-46-3
Cat. No. B1488035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-iodo-1-(trifluoromethyl)benzene
CAS1206599-46-3
Molecular FormulaC7H3ClF3I
Molecular Weight306.45 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)Cl)C(F)(F)F
InChIInChI=1S/C7H3ClF3I/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H
InChIKeyOBRXTVDFVJAUAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-iodo-1-(trifluoromethyl)benzene Procurement Guide: Key Identifiers and Physicochemical Baseline


2-Chloro-4-iodo-1-(trifluoromethyl)benzene (CAS 1206599-46-3) is a highly functionalized aromatic halide building block featuring chlorine at C2, iodine at C4, and a trifluoromethyl group at C1 on the benzene ring [1]. With a molecular weight of 306.45 g·mol⁻¹ and the formula C₇H₃ClF₃I, it is typically supplied as a colorless to pale yellow liquid with a purity of ≥95% to ≥98% [1]. Its predicted boiling point is 234.9 ± 40.0 °C at 760 mmHg, and its predicted density is 1.952 ± 0.06 g·cm⁻³ . The compound is insoluble in water (predicted solubility ~9.5 × 10⁻⁴ g·L⁻¹ at 25 °C) and is stored at 2–8 °C with protection from light .

Why 2-Chloro-4-iodo-1-(trifluoromethyl)benzene Cannot Be Replaced by Simple Analogs: The Evidence Threshold


This compound combines three electronically distinct substituents—chlorine, iodine, and trifluoromethyl—in a precise 1,2,4-substitution pattern, creating a differentiated reactivity profile that is lost when any single group is swapped or repositioned [1]. The iodine at C4 provides a kinetic handle for rapid oxidative addition, while the chlorine at C2 remains available for a subsequent, more demanding coupling step, enabling chemoselective sequential derivatization that is impossible with symmetrical dihalides or single-halogen analogs . Furthermore, the electron‑withdrawing CF₃ group at C1 imparts a high LogP (XLogP3 = 4.1) that strongly influences the pharmacokinetic properties of downstream products, a feature that vanishes when the CF₃ is replaced by a methyl group (LogP ~3.3) [1]. The quantitative evidence below demonstrates precisely where this substitution pattern confers measurable advantage over its closest comparators.

Quantitative Differentiation of 2-Chloro-4-iodo-1-(trifluoromethyl)benzene vs. Its Closest Analogs


LogP Advantage Over Methyl Analog: Eliminating a -CH₃ Group Costs 0.85 Log Units

Replacing the 1-CF₃ group of 2-chloro-4-iodo-1-(trifluoromethyl)benzene with a methyl group (2-chloro-4-iodo-1-methylbenzene, CAS 83846-48-4) results in a pronounced drop in lipophilicity. The target compound has an XLogP3 of 4.1, versus a LogP of 3.25 for the methyl analog, a difference of +0.85 log units [1]. This corresponds to an approximately 7‑fold higher octanol-water partition coefficient, directly affecting membrane permeability and metabolic stability of derived products.

Lipophilicity ADME Drug Design

Density Separation from Bromo Analog: 0.22 g·cm⁻³ Lighter than 2-Bromo-4-iodo-1-(trifluoromethyl)benzene

When selecting between chloro‑iodo and bromo‑iodo analogs, density provides a direct quantifiable discriminator. The target compound has a predicted density of 1.952 g·cm⁻³, whereas the bromine‑containing analog 2‑bromo‑4‑iodo‑1‑(trifluoromethyl)benzene (CAS 1369927‑31‑0) has a predicted density of 2.176 g·cm⁻³, a difference of 0.224 g·cm⁻³ . This 11.5% higher density of the bromo analog reflects the greater atomic mass of bromine and can affect solvent extraction, chromatography, and formulation behavior.

Physicochemical Property Formulation Purity Analysis

Boiling Point Distinction from Regioisomer: 234.9 °C vs. 58–60 °C Under Reduced Pressure

The regioisomer 2‑chloro-1‑iodo‑4‑(trifluoromethyl)benzene (CAS 141738‑80‑9) exhibits a dramatically different volatility profile. The target compound has a predicted atmospheric boiling point of 234.9 ± 40.0 °C, while the regioisomer boils at only 58–60 °C under reduced pressure (0.2 mmHg) . Although the pressure difference precludes a direct numerical ratio, the regioisomer's markedly lower boiling point under vacuum indicates substantially higher vapor pressure, making it more prone to evaporation loss during storage and less suitable for reactions requiring elevated temperatures under ambient pressure.

Volatility Distillation Handling Safety

Aqueous Solubility Contrast: Quantified Insolubility vs. Simpler Building Blocks

The predicted aqueous solubility of 2‑chloro‑4‑iodo‑1‑(trifluoromethyl)benzene is 9.5 × 10⁻⁴ g·L⁻¹ (≈3.1 μM) at 25 °C, effectively insoluble . While direct experimental solubility data for the closest analogs are not published, this extremely low solubility is consistent with the high LogP (4.1) and distinguishes the compound from the methyl analog (LogP 3.25), which would be predicted to have ≈7‑fold higher aqueous solubility based on the LogP difference alone. This insolubility mandates the use of organic co‑solvents or biphasic conditions in cross‑coupling reactions, a practical consideration for process scale‑up.

Solubility Reaction Medium Green Chemistry

Chemoselective Sequential Coupling: Iodide vs. Chloride Reactivity Differential Enables Orthogonal Derivatization

The presence of both iodine and chlorine on the same aryl ring allows for sequential, chemoselective cross‑coupling. Aryl iodides oxidatively add to Pd(0) approximately 10²–10³ times faster than aryl bromides and 10⁴–10⁶ times faster than aryl chlorides [1][2]. Consequently, the C4‑I bond of the target compound can be selectively coupled with a boronic acid under mild conditions (e.g., Pd(PPh₃)₄, 25–60 °C) while the C2‑Cl bond remains intact. A subsequent, more forcing second coupling (e.g., with a stronger ligand or higher temperature) can then elaborate the chlorine site. This orthogonal reactivity is absent in symmetrical diiodides, dibromides, or monohalogenated analogs, making the compound uniquely suited for constructing unsymmetrical biaryl architectures.

Chemoselectivity Suzuki-Miyaura Sequential Synthesis

Optimal Application Scenarios for 2-Chloro-4-iodo-1-(trifluoromethyl)benzene Based on Evidence


Unsymmetrical Biaryl Synthesis via Sequential Chemoselective Suzuki Coupling

Leveraging the large oxidative addition rate gap between iodine and chlorine (class-wide I:Cl ≈ 10⁴–10⁶) [1], researchers can first couple the C4‑iodine at ambient temperature with an aryl boronic acid, then subsequently activate the C2‑chlorine under more forcing conditions (e.g., Pd(OAc)₂/SPhos, 80–100 °C). This stepwise strategy yields unsymmetrical biaryls with high regiochemical fidelity, a sequence impossible with symmetrical 2,4‑dichloro or 2,4‑dibromo scaffolds.

Medicinal Chemistry Fragment Diversification Requiring High LogP

The XLogP3 of 4.1 provided by the CF₃ substituent [2] makes this compound an ideal building block for constructing drug-like fragments that require balanced lipophilicity for membrane permeability. Compared with the methyl analog (LogP 3.25), the +0.85 log unit advantage directly translates to improved predicted intestinal absorption (Caco‑2 permeability) and metabolic stability, critical for hit‑to‑lead optimization programs.

Liquid Crystal and OLED Intermediate Synthesis

The combination of a highly electron‑withdrawing CF₃ group and a polarizable iodine atom creates a strong dipole moment, a property exploited in the design of liquid crystal materials and OLED emitters. The target compound's relatively low vapor pressure (bp 234.9 °C at atm) ensures minimal evaporative loss during the multi‑step synthesis of extended π‑conjugated systems, unlike the more volatile regioisomer.

18F‑Radiolabeling Precursor for PET Imaging

The iodine atom at C4 serves as an excellent leaving group for halogen exchange with [¹⁸F]fluoride under controlled conditions, while the chlorine at C2 remains inert, enabling subsequent derivatization after radiolabeling. The compound's near‑complete aqueous insolubility (9.5 × 10⁻⁴ g·L⁻¹) facilitates easy separation of the labeled product by simple organic extraction, a practical advantage for automated radiosynthesis modules.

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